molecular formula C11H17N3O4 B1449365 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1860803-42-4

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1449365
CAS No.: 1860803-42-4
M. Wt: 255.27 g/mol
InChI Key: FRBKZYSQUJQBKA-UHFFFAOYSA-N
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Description

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid is a compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected aminoethyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The carboxylic acid group can form amide bonds with amines, enabling the construction of complex peptide chains .

Comparison with Similar Compounds

Similar compounds to 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid include:

The uniqueness of this compound lies in its combination of a pyrazole ring with a Boc-protected aminoethyl group and a carboxylic acid, providing versatility in synthetic applications and potential for drug development.

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-4-5-14-7-8(6-13-14)9(15)16/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBKZYSQUJQBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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